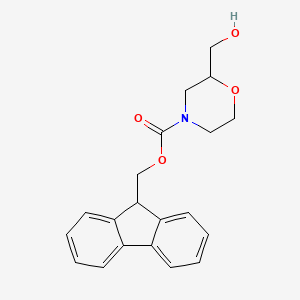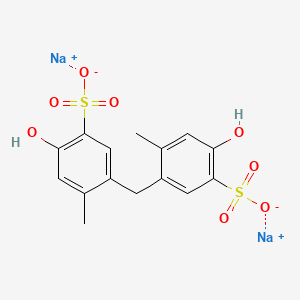
Dicresulene Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Dicresulene Disodium Salt involves several steps:
Synthetic Routes: The compound is synthesized through the reaction of 3,3’-Methylenebis(6-hydroxy-4-methylbenzene-1-sulfonic acid) with disodium salts.
Reaction Conditions: The reaction typically occurs in an aqueous medium with controlled pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrially, the production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Dicresulene Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds.
Scientific Research Applications
Dicresulene Disodium Salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dicresulene Disodium Salt involves its interaction with biological molecules:
Comparison with Similar Compounds
Dicresulene Disodium Salt can be compared with other similar compounds:
Properties
Molecular Formula |
C15H14Na2O8S2 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
disodium;2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfonatophenyl)methyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O8S2.2Na/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2;;/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
JIDZMYIYLPWPQA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


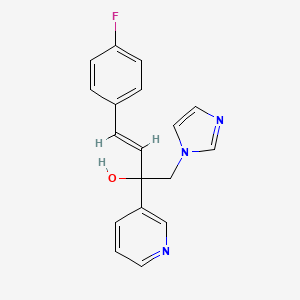
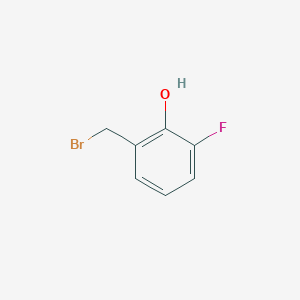
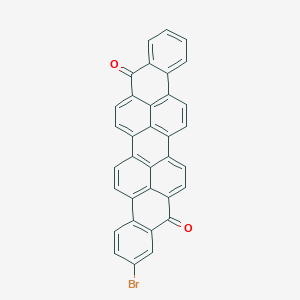
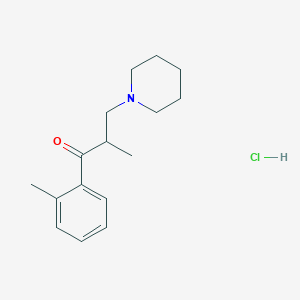
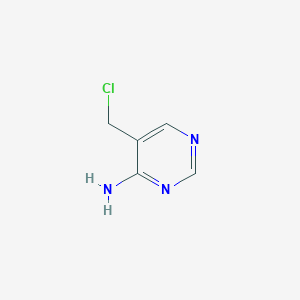
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
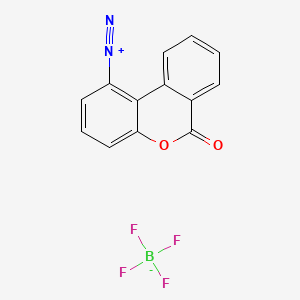
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
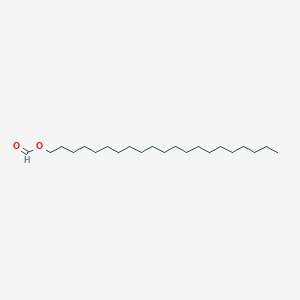
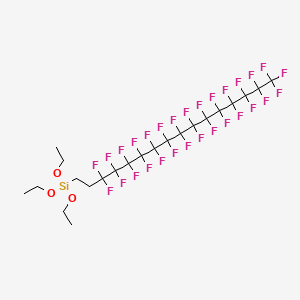
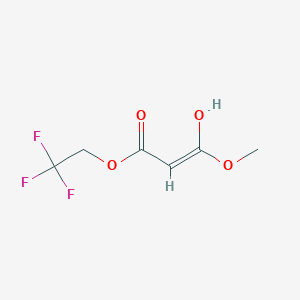
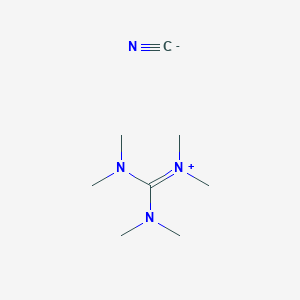
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
